(2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
CAS No.: 832117-99-4
Cat. No.: VC16834661
Molecular Formula: C14H11BrN2O4S
Molecular Weight: 383.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832117-99-4 |
|---|---|
| Molecular Formula | C14H11BrN2O4S |
| Molecular Weight | 383.22 g/mol |
| IUPAC Name | (2S)-2-(2-bromophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
| Standard InChI | InChI=1S/C14H11BrN2O4S/c15-13-4-2-1-3-12(13)14-9-16(14)22(20,21)11-7-5-10(6-8-11)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
| Standard InChI Key | AMDAZUDOPIKLPX-IURRXHLWSA-N |
| Isomeric SMILES | C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Br |
| Canonical SMILES | C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Br |
Introduction
(2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a specialty chemical compound that belongs to the class of aziridines, which are three-membered heterocyclic rings containing one nitrogen atom. This compound is particularly noted for its structural complexity and potential applications in organic synthesis and pharmaceutical research. The compound's molecular formula is C14H11BrN2O4S, and it is supplied by companies like Parchem as part of their specialty materials portfolio .
Synthesis and Preparation
The synthesis of (2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the reaction of appropriate precursors such as bromophenyl derivatives and nitrobenzene sulfonyl compounds with aziridine-forming reagents. The specific synthesis route may vary depending on the desired yield and purity of the final product.
Biological and Pharmacological Activities
While specific biological activities of (2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine are not extensively documented, compounds with similar structures have shown potential in various pharmacological applications. For instance, aziridine derivatives have been explored for their antimicrobial and anticancer properties due to their ability to interact with biological targets .
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